Phccc

Description

Structure

3D Structure

Properties

IUPAC Name |

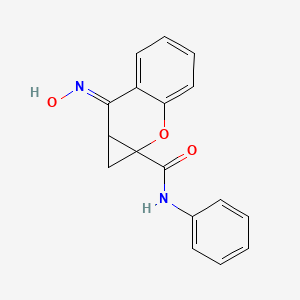

(7E)-7-hydroxyimino-N-phenyl-1,7a-dihydrocyclopropa[b]chromene-1a-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O3/c20-16(18-11-6-2-1-3-7-11)17-10-13(17)15(19-21)12-8-4-5-9-14(12)22-17/h1-9,13,21H,10H2,(H,18,20)/b19-15- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPXPIEZPAXSELW-CYVLTUHYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C1(OC3=CC=CC=C3C2=NO)C(=O)NC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C\2C1(OC3=CC=CC=C3/C2=N/O)C(=O)NC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179068-02-1 | |

| Record name | N-Phenyl-7-(hydroxyimino)cyclopropa(b)chromen-1a-carboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0179068021 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of PHCCC

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the mechanism of action of N-phenyl-7-(hydroxyimino)cyclopropa[b]chromen-1a-carboxamide (PHCCC), a significant pharmacological tool in the study of metabotropic glutamate receptors.

Core Mechanism of Action: Positive Allosteric Modulator of mGluR4

This compound is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4), a Family C G-protein coupled receptor (GPCR).[1][2] As a PAM, this compound does not directly activate mGluR4 on its own but enhances the receptor's response to its endogenous ligand, glutamate.[3] This modulatory activity is achieved by binding to a topographically distinct allosteric site on the receptor, located within the transmembrane region.[1] The active enantiomer is (-)-PHCCC.[1]

The primary consequence of this compound's potentiation of mGluR4 is an increase in both the potency and maximal efficacy of glutamate.[1][4] This means that in the presence of this compound, a lower concentration of glutamate is required to elicit a response, and the maximum achievable response is greater.

Signaling Pathways

mGluR4 is predominantly coupled to the Gαi/o class of heterotrimeric G-proteins. The binding of glutamate, potentiated by this compound, leads to a conformational change in the receptor, which in turn activates the G-protein. The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1] This inhibition of cAMP formation is a key downstream signaling event of mGluR4 activation.

dot

Caption: mGluR4 Signaling Pathway Modulated by this compound.

Quantitative Data

The following tables summarize the key quantitative data for this compound's activity at mGluR4 and its notable off-target effects.

Table 1: Potentiation of mGluR4 by (-)-PHCCC

| Assay Type | Agonist | Agonist Concentration | (-)-PHCCC EC₅₀ (µM) | Reference |

| [³⁵S]GTPγS Binding | L-AP4 | 0 µM | >30 | [4] |

| [³⁵S]GTPγS Binding | L-AP4 | 0.2 µM | ~6 | [4] |

| [³⁵S]GTPγS Binding | L-AP4 | 0.6 µM | ~6 | [4] |

| [³⁵S]GTPγS Binding | L-AP4 | 10 µM | 3.8 | [4] |

| cAMP Accumulation | Glutamate | 5 µM | 2.8 | [4] |

| Calcium Mobilization | Glutamate | EC₂₀ | >10 | [5] |

Table 2: Effect of (-)-PHCCC on Glutamate Potency at mGluR4

| (-)-PHCCC Concentration (µM) | Glutamate EC₅₀ (µM) | Fold Shift | Reference |

| 0 | 7.5 ± 1.6 | - | [6] |

| 30 | 0.317 ± 0.1 | 27.2 | [6] |

Table 3: Off-Target Activity of (-)-PHCCC

| Receptor | Assay Type | Activity | IC₅₀ (µM) / % Inhibition | Reference |

| mGluR1b | Calcium Mobilization | Partial Antagonist | 3.4 (30% max inhibition) | [4] |

| mGluR1b | FLIPR Assay | Antagonist | - (Partial block at 10 µM) | [3] |

| mGluR2 | FLIPR Assay | Antagonist | - (Partial block at 10 µM) | [3] |

| mGluR5a | FLIPR Assay | Antagonist | - (Partial block at 10 µM) | [3] |

| mGluR8 | FLIPR Assay | Antagonist | - (Partial block at 10 µM) | [3] |

Experimental Protocols

Detailed methodologies for key experiments used to characterize this compound are provided below.

cAMP Accumulation Assay

This assay measures the ability of this compound to potentiate the agonist-induced inhibition of cAMP production.

Materials:

-

Cells stably expressing mGluR4 (e.g., CHO or BHK cells).

-

Culture medium (e.g., DMEM).

-

Assay buffer (e.g., DMEM with 20 mM HEPES and 0.1 mM IBMX).

-

Forskolin.

-

Agonist (e.g., L-AP4 or glutamate).

-

This compound.

-

cAMP assay kit (e.g., Flash-Plate® or similar).

-

0.1 M HCl and 0.15 M NaOH.

Procedure:

-

Cell Seeding: Seed mGluR4-expressing cells into 96-well plates at a density of approximately 15,000 cells per well and culture for 24 hours.

-

Buffer Exchange: Prior to the assay, replace the culture medium with 200 µl/well of assay buffer and incubate for 5 minutes.

-

Compound Addition: Replace the buffer with the test compounds (this compound and agonist) diluted in assay buffer containing 10 µM forskolin.

-

Incubation: Incubate the plate for 15 minutes at room temperature.

-

Lysis: Terminate the reaction by aspirating the buffer and adding ice-cold 0.1 M HCl.

-

Neutralization: Freeze the plate at -80°C for 30 minutes, then neutralize each well with 0.15 M NaOH.

-

cAMP Quantification: Determine the cAMP levels in each well using a commercial cAMP assay kit according to the manufacturer's instructions.

Calcium Mobilization Assay

This functional assay is used to assess the potentiation of agonist-induced intracellular calcium release, often in cells co-expressing a promiscuous G-protein like Gαqi5.

Materials:

-

Cells stably expressing mGluR4 and a promiscuous G-protein (e.g., CHO-mGluR4/Gqi5).

-

Plating medium (e.g., DMEM with 10% dialyzed FBS).

-

Fluo-4 AM calcium indicator dye.

-

Pluronic acid F-127.

-

Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES and 2.5 mM Probenecid).

-

Agonist (e.g., glutamate).

-

This compound.

-

A fluorescence plate reader (e.g., FLIPR or FDSS).

Procedure:

-

Cell Plating: Plate cells in black-walled, clear-bottom 384-well plates at a density of approximately 30,000 cells/well and culture overnight.

-

Dye Loading: Remove the culture medium and incubate the cells with 20 µL of 1 µM Fluo-4 AM (prepared with pluronic acid) for 1 hour at 37°C.

-

Washing: Wash the cells with assay buffer.

-

Compound Pre-incubation: Add this compound at various concentrations to the wells and incubate.

-

Agonist Addition and Measurement: Place the plate in a fluorescence plate reader. Add an EC₂₀ concentration of the agonist and immediately begin measuring the fluorescence intensity over time.

-

Data Analysis: Analyze the fluorescence signal to determine the potentiation of the agonist response by this compound.

dot

Caption: Experimental Workflow for a Calcium Mobilization Assay.

Radioligand Binding Assay

This assay can be used to determine if this compound affects the binding of a radiolabeled orthosteric ligand to mGluR4.

Materials:

-

Membrane preparations from cells expressing mGluR4.

-

Radiolabeled orthosteric ligand (e.g., [³H]L-AP4).

-

Unlabeled orthosteric ligand (for non-specific binding determination).

-

This compound.

-

Assay buffer.

-

Glass fiber filters.

-

Scintillation fluid.

-

Filter harvester and scintillation counter.

Procedure:

-

Reaction Setup: In a 96-well plate, combine the mGluR4 membrane preparation, the radiolabeled ligand at a concentration near its Kd, and varying concentrations of this compound in assay buffer.

-

Non-specific Binding: Include wells containing a high concentration of unlabeled orthosteric ligand to determine non-specific binding.

-

Incubation: Incubate the plate at a defined temperature (e.g., room temperature) for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration of this compound and analyze the data to determine the effect of this compound on ligand binding affinity (Kd) and receptor density (Bmax).

Conclusion

This compound serves as a foundational tool for probing the function of mGluR4. Its mechanism as a positive allosteric modulator, primarily affecting the Gαi/o-cAMP signaling pathway, is well-characterized. The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the therapeutic potential of targeting mGluR4. Understanding the nuances of this compound's activity, including its off-target profile, is crucial for the design and interpretation of experiments aimed at elucidating the role of mGluR4 in health and disease.

References

- 1. (-)-PHCCC, a positive allosteric modulator of mGluR4: characterization, mechanism of action, and neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Table 2, Human and Rat mGlu4 potency and % GluMax response (as normalized to standard this compound) for selected western amide analogs - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. uni-regensburg.de [uni-regensburg.de]

- 5. Discovery, characterization, and antiparkinsonian effect of novel positive allosteric modulators of metabotropic glutamate receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Positive allosteric modulators of the metabotropic glutamate receptor subtype 4 (mGluR4): Part I. Discovery of pyrazolo[3,4-d]pyrimidines as novel mGluR4 positive allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]

PHCCC as a group I mGluR antagonist

An In-depth Technical Guide on the Pharmacological Profile of PHCCC at Metabotropic Glutamate Receptors

Introduction

N-Phenyl-7-(hydroxyimino)cyclopropa[b]chromen-1a-carboxamide, commonly known as this compound, is a valuable pharmacological research tool for studying the metabotropic glutamate receptor (mGluR) family. While the topic of interest is its function as a Group I mGluR antagonist, it is critical for researchers to understand its complex pharmacology. Scientific literature predominantly characterizes this compound as a positive allosteric modulator (PAM) of the mGluR4 subtype, a Group III receptor.[1][2] However, it also possesses a distinct, albeit less pronounced, activity at Group I mGluRs, specifically as a partial antagonist of mGluR1.[1][2] This guide provides a detailed overview of the multifaceted actions of this compound, with a focus on its effects on Group I receptors, to ensure precise application in experimental settings.

Chemical and Physical Properties

| Property | Value |

| IUPAC Name | (-)-N-Phenyl-7-(hydroxyimino)cyclopropa[b]chromen-1a-carboxamide |

| Molecular Formula | C₁₇H₁₄N₂O₃ |

| Molecular Weight | 294.31 g/mol |

| CAS Number | 179068-02-1 |

| Solubility | Soluble to 100 mM in DMSO |

Data Presentation: Pharmacological Activity of this compound

The activity of this compound is stereospecific, with the (-)-enantiomer containing all the modulatory and antagonistic activity.[1][2] The following table summarizes the quantitative pharmacological data for (-)-PHCCC at various mGluR subtypes.

| Receptor Subtype | Receptor Group | Activity Type | Potency / Efficacy | Citation(s) |

| mGluR1b | Group I | Partial Antagonist | IC₅₀: 3.4 µM (30% max. inhibition) | [1] |

| mGluR5a | Group I | Inactive | No antagonist or PAM activity observed | [1] |

| mGluR4 | Group III | Positive Allosteric Modulator (PAM) | EC₅₀: 3.8 µM (in presence of 10 µM L-AP4) | [1] |

| mGluR2, 3, 6, 7b, 8a | Group II & III | Inactive | No activity observed | [1][2] |

Mechanism of Action and Signaling Pathways

This compound's effects are mediated by binding to an allosteric site within the seven-transmembrane (7TM) domain of the receptor, distinct from the orthosteric site where the endogenous ligand glutamate binds.[1] This results in different functional outcomes depending on the receptor subtype.

Group I mGluRs: Partial Antagonism at mGluR1

Group I mGluRs, comprising mGluR1 and mGluR5, are canonically coupled to Gαq/11 proteins. Activation of this pathway stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[3]

(-)-PHCCC acts as a partial antagonist at mGluR1b, meaning it binds to the receptor and weakly inhibits this signaling cascade. It demonstrates low efficacy, achieving a maximum inhibition of only 30% of the glutamate-induced response.[1] It has no measurable effect on mGluR5.[1]

Caption: Group I mGluR1 Gq-coupled signaling pathway.

Group III mGluRs: Positive Allosteric Modulation of mGluR4

This compound's primary and most potent activity is as a PAM at mGluR4.[1] Group III mGluRs (mGluR4, 6, 7, 8) are coupled to Gαi/o proteins, which inhibit the enzyme adenylyl cyclase (AC). This action reduces the conversion of ATP to cyclic AMP (cAMP), leading to decreased activity of protein kinase A (PKA).[4]

As a PAM, (-)-PHCCC enhances the effect of the endogenous agonist, glutamate, or an exogenous agonist like L-AP4. It increases the agonist's potency and maximal efficacy, leading to a more profound inhibition of adenylyl cyclase.[1] At higher concentrations, this compound can also directly activate mGluR4, albeit with low efficacy.[1][2]

Caption: Group III mGluR4 Gi-coupled signaling pathway.

Experimental Protocols

The characterization of this compound requires specific functional assays tailored to the distinct signaling pathways of Group I and Group III mGluRs.

Calcium Mobilization Assay (for Group I mGluR1 Activity)

This assay measures the increase in intracellular calcium following the activation of Gq-coupled receptors.

-

Cell Culture: Plate HEK293 cells (or other suitable host cells) stably or transiently expressing the human mGluR1b subtype into black-walled, clear-bottom 96- or 384-well microplates. Culture overnight to allow for cell adherence.

-

Dye Loading: Aspirate the culture medium. Add a loading buffer (e.g., HBSS with 20 mM HEPES) containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and probenecid (to prevent dye extrusion). Incubate for 1 hour at 37°C in the dark.[5][6]

-

Compound Preparation: Prepare serial dilutions of (-)-PHCCC and a known mGluR1 agonist (e.g., Glutamate or Quisqualate) in assay buffer.

-

Assay Procedure:

-

Place the plate into a fluorescence plate reader (e.g., FLIPR, FlexStation).

-

Establish a stable baseline fluorescence reading for each well.

-

Add the (-)-PHCCC dilutions to the wells and incubate for a predefined period (e.g., 15-30 minutes) to test for antagonist effects.

-

Add a fixed, sub-maximal (e.g., EC₈₀) concentration of the mGluR1 agonist to stimulate the receptor.

-

Measure the fluorescence intensity kinetically for 1-3 minutes. The change in fluorescence corresponds to the change in intracellular calcium concentration.[5]

-

-

Data Analysis: The antagonist effect of this compound is quantified by the reduction in the agonist-induced fluorescence peak. Calculate IC₅₀ values by fitting the concentration-response data to a four-parameter logistic equation.

Caption: Experimental workflow for a calcium mobilization assay.

cAMP Formation Assay (for Group III mGluR4 Activity)

This assay measures the inhibition of adenylyl cyclase activity following the activation of Gi-coupled receptors.

-

Cell Culture: Plate cells expressing the mGluR4 subtype in a suitable microplate format.

-

Assay Procedure:

-

Pre-incubate cells with the test compounds, including (-)-PHCCC and a reference mGluR4 agonist (e.g., L-AP4), in a buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Stimulate adenylyl cyclase with Forskolin to induce a measurable level of cAMP production.

-

Incubate for a specified time (e.g., 30 minutes) at room temperature or 37°C.[7]

-

Lyse the cells and measure the accumulated cAMP levels using a detection kit, typically based on competitive immunoassay principles like HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.[7][8]

-

-

Data Analysis: The activation of mGluR4 by an agonist will cause a decrease in the Forskolin-stimulated cAMP levels. As a PAM, this compound will enhance the inhibitory effect of the agonist. The EC₅₀ of this compound is determined by plotting its effect in the presence of a fixed, low concentration (e.g., EC₂₀) of the primary agonist.

[³⁵S]GTPγS Binding Assay (for Group III mGluR4 Activity)

This assay directly measures G-protein activation by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor stimulation.

-

Membrane Preparation: Prepare cell membranes from a cell line expressing a high density of mGluR4 or from native tissue.[9]

-

Assay Reaction:

-

In a microplate, incubate the cell membranes with [³⁵S]GTPγS, GDP, and the test compounds (agonist and/or this compound) in an appropriate assay buffer.

-

The reaction is typically carried out at 30°C for 60 minutes.

-

-

Separation and Detection:

-

Terminate the reaction by rapid filtration through glass fiber filters, which traps the membranes while allowing unbound [³⁵S]GTPγS to pass through.

-

Wash the filters with ice-cold buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.[9]

-

-

Data Analysis: An increase in [³⁵S]GTPγS binding above basal levels indicates G-protein activation. The potentiating effect of this compound is observed as an enhancement of the agonist-stimulated signal.

Conclusion

This compound is a complex pharmacological agent with distinct activities at different mGluR subtypes. While it exhibits partial antagonist properties at the Group I receptor mGluR1, its primary, more potent, and scientifically established role is as a positive allosteric modulator of the Group III receptor mGluR4.[1][2] For researchers, scientists, and drug development professionals, it is imperative to acknowledge this dual activity. When using this compound to probe mGluR4 function, its potential confounding effects via partial blockade of mGluR1 must be considered in experimental design and data interpretation. Conversely, its utility as a specific Group I antagonist is limited by its partial efficacy and lower potency compared to other available selective antagonists. This detailed guide provides the necessary data and protocols to utilize this compound as a precise and well-understood tool in the study of metabotropic glutamate receptors.

References

- 1. uni-regensburg.de [uni-regensburg.de]

- 2. (-)-PHCCC, a positive allosteric modulator of mGluR4: characterization, mechanism of action, and neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Allosteric Modulators for mGlu Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Detailed In Vitro Pharmacological Characterization of Clinically Tested Negative Allosteric Modulators of the Metabotropic Glutamate Receptor 5 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bu.edu [bu.edu]

- 7. youtube.com [youtube.com]

- 8. revvity.co.jp [revvity.co.jp]

- 9. [35S]GTPγS (Guanosine-5′-O-(γ-thio)triphosphate-[35S]) Binding Scintillation Proximity Assay Experiments in Postmortem Brain Tissue | Springer Nature Experiments [experiments.springernature.com]

PHCCC: A Technical Guide to the Positive Allosteric Modulator of mGluR4

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Phenyl-7-(hydroxyimino)cyclopropa[b]chromen-1a-carboxamide (PHCCC) is a significant research compound that acts as a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4).[1][2][3] As a member of the Group III mGluRs, mGluR4 is a G-protein coupled receptor (GPCR) predominantly located on presynaptic terminals, where it plays a crucial role in modulating neurotransmitter release.[4] Allosteric modulators like this compound bind to a site on the receptor distinct from the orthosteric site where the endogenous ligand, glutamate, binds.[5] This binding event modulates the receptor's response to the agonist, in this case, enhancing it.[4][5] this compound has been instrumental in elucidating the physiological and pathological roles of mGluR4, showing potential therapeutic relevance in conditions such as Parkinson's disease, anxiety, and neuroprotection.[3] However, its utility is tempered by certain pharmacological limitations, including off-target effects and suboptimal pharmacokinetic properties.[6][7] This guide provides a comprehensive technical overview of this compound, its mechanism of action, pharmacological profile, and the experimental protocols used for its characterization.

Chemical and Physical Properties

This compound is a synthetic organic compound with the following properties:

| Property | Value | Source |

| IUPAC Name | (-)-N-Phenyl-7-(hydroxyimino)cyclopropa[b]chromen-1a-carboxamide | [3] |

| Molecular Formula | C₁₇H₁₄N₂O₃ | [3][8] |

| Molecular Weight | 294.31 g/mol | [3][8] |

| CAS Number | 179068-02-1 | [3] |

| Purity | ≥98% | |

| Solubility | Soluble to 100 mM in DMSO | |

| Storage | Store at room temperature (solid) or -20°C (in solution) | [9] |

Mechanism of Action

This compound functions as a positive allosteric modulator of mGluR4.[1] This means it does not directly activate the receptor but enhances the affinity and/or efficacy of an orthosteric agonist like L-glutamate or the selective Group III agonist L-AP4.[1][2] At higher concentrations, this compound can exhibit weak direct agonist activity at mGluR4.[1][2] The (-)-enantiomer of this compound is the active form.[1] Studies using chimeric receptors have indicated that the binding site for this compound is located within the seven-transmembrane (7TM) domain of the mGluR4, a characteristic shared by many allosteric modulators of Class C GPCRs.[1][2]

mGluR4 Signaling Pathway

Activation of mGluR4, which is coupled to Gαi/o proteins, leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[4] This signaling cascade ultimately modulates ion channel activity and inhibits the release of neurotransmitters, particularly glutamate, from presynaptic terminals.[2][4]

Positive Allosteric Modulation by this compound

The core mechanism of this compound involves binding to the allosteric site on mGluR4, which induces a conformational change in the receptor. This change enhances the binding of the orthosteric agonist (e.g., L-glutamate) and/or increases the efficiency of the signal transduction following agonist binding. This results in a leftward shift in the agonist's concentration-response curve and an increase in the maximal response.

Pharmacological Profile

While this compound is a valuable tool for studying mGluR4, it is not perfectly selective. Its activity profile reveals interactions with other metabotropic glutamate receptors, most notably mGluR1.

| Receptor Target | Activity | Potency / Efficacy | Source |

| mGluR4 | Positive Allosteric Modulator | EC₅₀ ≈ 3.8 - 6 µM (in the presence of L-AP4) | [2] |

| EC₅₀ ≈ 4.1 µM (5.5-fold shift of glutamate curve) | [7] | ||

| mGluR1b | Partial Antagonist | 30% maximum antagonist efficacy | [1][2] |

| mGluR1 | Antagonist | IC₅₀ ≈ 3 µM | [9] |

| mGluR2, 3, 5a, 6, 7b, 8a | Inactive | - | [1][2] |

| mGluR6 | Agonist | - | [3] |

Note: Potency values can vary depending on the specific assay conditions, such as the concentration of the orthosteric agonist used.

Key In Vitro Experiments and Protocols

The characterization of this compound as an mGluR4 PAM has relied on a variety of in vitro assays designed to measure the functional consequences of receptor activation.

Common Assays:

-

cAMP Assays: Since mGluR4 is Gαi/o-coupled, its activation inhibits adenylyl cyclase. Assays measuring the reduction of forskolin-stimulated cAMP levels are a direct functional readout.[10]

-

Calcium Mobilization Assays: In recombinant cell lines co-expressing mGluR4 and a promiscuous G-protein (like Gα16), receptor activation can be coupled to the phospholipase C pathway, leading to a measurable increase in intracellular calcium.

-

[³⁵S]GTPγS Binding Assays: This assay measures the activation of G-proteins by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor stimulation.

-

Electrophysiology: In brain slices, this compound's effect can be measured by its ability to potentiate the inhibitory effect of mGluR4 agonists (like L-AP4) on synaptic transmission.

Detailed Experimental Protocol: cAMP Formation Assay

This protocol provides a generalized workflow for assessing the effect of this compound on mGluR4 activation by measuring changes in intracellular cAMP levels in a recombinant cell line.

1. Cell Culture and Plating:

-

Culture HEK293 or CHO cells stably expressing human mGluR4 in appropriate growth medium.

-

Plate cells into 96-well plates at a suitable density and allow them to adhere overnight.

2. Assay Procedure:

-

Wash: Gently wash the cells with a serum-free assay buffer (e.g., Krebs-Henseleit buffer).

-

Pre-incubation: Add assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Incubate for 10-20 minutes at 37°C.

-

Compound Addition: Add this compound at various concentrations, with and without a fixed, sub-maximal concentration of an agonist (e.g., L-glutamate or L-AP4 at its EC₂₀). Also include control wells (agonist alone, vehicle alone).

-

Stimulation: Add a cAMP-stimulating agent, typically forskolin, to all wells to elevate basal cAMP levels. Incubate for 15-30 minutes at 37°C.

-

Lysis: Lyse the cells to release intracellular cAMP.

3. cAMP Detection:

-

Quantify cAMP levels using a commercially available kit, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence), ELISA (Enzyme-Linked Immunosorbent Assay), or AlphaScreen technology, following the manufacturer's instructions.

4. Data Analysis:

-

Normalize the data to the response of forskolin alone.

-

Plot the concentration-response curves for the agonist in the presence and absence of this compound.

-

Calculate the EC₅₀ values and the fold-shift to quantify the positive allosteric modulation.

In Vivo Studies and Therapeutic Potential

This compound has been evaluated in several animal models to probe the therapeutic potential of mGluR4 activation.

-

Neuroprotection: In cultures of cortical neurons, (-)-PHCCC demonstrated neuroprotective effects against NMDA- and β-amyloid-induced toxicity.[1][2] This effect was blocked by a Group III mGluR antagonist, confirming the involvement of these receptors.[1][2]

-

Parkinson's Disease: Activation of mGluR4 is considered a potential strategy for treating Parkinson's disease.[6][8] this compound has shown anti-Parkinsonian effects in rodent models, suggesting that enhancing mGluR4 activity can modulate basal ganglia circuitry beneficially.

-

Anxiety: Studies have reported anxiolytic-like effects of this compound in rats, pointing to a role for mGluR4 in the regulation of anxiety.[3]

-

Epilepsy: The role of mGluR4 in epilepsy is complex. While activation of these receptors is often considered a potential anti-convulsant strategy, some studies with this compound in immature rats have shown pro-convulsant actions, highlighting age-dependent and model-dependent effects.[11]

Limitations

Despite its value as a proof-of-concept tool, this compound suffers from several drawbacks that limit its clinical potential. These include:

-

Lack of Selectivity: Its antagonist activity at mGluR1 is a significant confounding factor.[7]

-

Low Potency: Its potency is in the micromolar range, which is generally considered suboptimal for a drug candidate.[6]

-

Poor Pharmacokinetics: this compound has poor solubility and limited ability to penetrate the central nervous system (CNS) when administered systemically, often requiring direct intracerebroventricular (i.c.v.) injection for in vivo efficacy.[6][12]

Conclusion

This compound was a pioneering molecule in the study of mGluR4, serving as the first-identified positive allosteric modulator for this receptor. It has been crucial for validating mGluR4 as a therapeutic target for CNS disorders, particularly Parkinson's disease and for its potential in neuroprotection. While its pharmacological limitations—notably its modest potency, off-target activity at mGluR1, and poor pharmacokinetic profile—preclude its development as a clinical therapeutic, this compound remains an indispensable research tool. The challenges associated with this compound have spurred the development of newer, more potent, and selective mGluR4 PAMs with improved drug-like properties, carrying forward the exploration of this important therapeutic target.

References

- 1. (-)-PHCCC, a positive allosteric modulator of mGluR4: characterization, mechanism of action, and neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. uni-regensburg.de [uni-regensburg.de]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. What are mGluR4 positive allosteric modulators and how do they work? [synapse.patsnap.com]

- 5. Allosteric modulator - Wikipedia [en.wikipedia.org]

- 6. Discovery of a potent, selective and in vivo active mGluR4 positive allosteric modulator - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Positive allosteric modulators of the metabotropic glutamate receptor subtype 4 (mGluR4). Part II: Challenges in hit-to-lead - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound, (+)- | C17H14N2O3 | CID 6604796 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. adooq.com [adooq.com]

- 10. researchgate.net [researchgate.net]

- 11. Positive allosteric modulator of mGluR4 this compound exhibits proconvulsant action in three models of epileptic seizures in immature rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound, a Specific Enhancer of Type 4 Metabotropic Glutamate Receptors, Reduces Proliferation and Promotes Differentiation of Cerebellar Granule Cell Neuroprecursors - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of PHCCC: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of N-phenyl-7-(hydroxyimino)cyclopropa[b]chromen-1a-carboxamide (PHCCC), a significant pharmacological tool in the study of metabotropic glutamate receptors (mGluRs). This compound was the first identified selective positive allosteric modulator (PAM) for the metabotropic glutamate receptor 4 (mGluR4), a receptor implicated in a variety of neurological and psychiatric disorders. This whitepaper details the discovery of this compound, its synthesis, its mechanism of action, and its pharmacological profile across various mGluR subtypes. Furthermore, it outlines detailed experimental protocols for its synthesis and characterization, and provides visual representations of the mGluR4 signaling pathway and a typical experimental workflow for the screening of mGluR4 PAMs.

Introduction

Metabotropic glutamate receptors are a family of G protein-coupled receptors that play a crucial role in modulating synaptic transmission and neuronal excitability throughout the central nervous system.[1] They are classified into three groups (I, II, and III) based on sequence homology, pharmacology, and signal transduction mechanisms.[2] Group III mGluRs, which include mGluR4, mGluR6, mGluR7, and mGluR8, are typically located presynaptically and their activation leads to an inhibition of neurotransmitter release.[2][3]

The development of subtype-selective ligands for mGluRs has been a significant challenge, hindering the elucidation of the specific physiological roles of each receptor subtype. The discovery of this compound as a selective positive allosteric modulator of mGluR4 represented a major breakthrough in the field.[2] Allosteric modulators bind to a site on the receptor distinct from the orthosteric agonist binding site, and can potentiate or inhibit the receptor's response to the endogenous ligand, glutamate.[3] This offers a more subtle and potentially more therapeutically relevant approach to modulating receptor activity compared to direct agonists or antagonists.[3]

This whitepaper serves as a technical guide for researchers and drug development professionals interested in the discovery, synthesis, and application of this compound.

Discovery of this compound

This compound, with the chemical name N-phenyl-7-(hydroxyimino)cyclopropa[b]chromen-1a-carboxamide, was first identified as a positive allosteric modulator of mGluR4 in a study aimed at finding subtype-selective ligands for group III mGluRs.[2] It is a close structural analog of CPCCOEt, a known antagonist of the mGluR1 receptor.[2] The activity of this compound resides in its (-)-enantiomer.[2]

Initial characterization revealed that (-)-PHCCC enhances the potency and maximal efficacy of the group III mGluR agonist L-AP4 at mGluR4.[2] Subsequent studies confirmed its role as a PAM, demonstrating that it potentiates the effect of the endogenous agonist L-glutamate.[2] Chimeric receptor studies have indicated that the binding site for this compound is located within the transmembrane domain of the mGluR4.[2]

Synthesis of this compound

The synthesis of this compound and its analogs was first described by Annoura et al. in 1996. The following is a representative synthetic protocol based on the originally reported methodology for this class of compounds.

Experimental Protocol: Synthesis of N-phenyl-7-(hydroxyimino)cyclopropa[b]chromen-1a-carboxamide

Materials:

-

Substituted 7-carbethoxyamino-4-bromomethyl coumarin

-

Substituted anilines

-

Dry xylene

-

Ethanol

-

Standard laboratory glassware and purification equipment (e.g., filtration apparatus, recrystallization flasks)

Procedure:

-

Amine Addition: A mixture of substituted 7-carbethoxyamino-4-bromomethyl coumarin (0.004 mol) and a substituted aniline is refluxed in dry xylene. The progress of the reaction can be monitored by thin-layer chromatography.

-

Work-up and Purification: Upon completion of the reaction, the separated solid product is filtered and washed with an excess of cold ethanol. The crude product is then dried.

-

Crystallization: The dried solid is recrystallized from a suitable solvent, such as ethanol, to yield the purified N-phenyl-7-(hydroxyimino)cyclopropa[b]chromen-1a-carboxamide.

Note: This is a generalized procedure. Specific reaction times, temperatures, and purification methods may need to be optimized for the synthesis of this compound.

Pharmacological Data

This compound exhibits selectivity for mGluR4 over other mGluR subtypes. The following table summarizes the pharmacological data for (-)-PHCCC at various human mGluR subtypes.

| Receptor Subtype | Activity | EC50 / IC50 | Notes |

| mGluR4a | Positive Allosteric Modulator | EC50 ≈ 3.8 µM (in the presence of 10 µM L-AP4) | Increases agonist potency and maximal efficacy.[2] |

| mGluR1b | Partial Antagonist | ~30% maximal antagonist efficacy | |

| mGluR2 | Inactive | - | No significant activity observed.[2] |

| mGluR3 | Inactive | - | No significant activity observed.[2] |

| mGluR5a | Inactive | - | No significant activity observed.[2] |

| mGluR6 | Agonist | - | This compound acts as a direct agonist at mGluR6. |

| mGluR7b | Inactive | - | No significant activity observed.[2] |

| mGluR8a | Inactive | - | No significant activity observed.[2] |

Mechanism of Action and Signaling Pathway

As a positive allosteric modulator, this compound enhances the function of mGluR4 in the presence of an orthosteric agonist like L-glutamate. mGluR4 is a Gi/o-coupled receptor. Upon activation, the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3] This signaling cascade ultimately results in the presynaptic inhibition of neurotransmitter release.[3]

mGluR4 Signaling Pathway

Experimental Protocols for Characterization

The characterization of mGluR4 positive allosteric modulators like this compound typically involves a series of in vitro assays to determine their potency, efficacy, and selectivity.

High-Throughput Screening (HTS) for mGluR4 PAMs

A common workflow for identifying novel mGluR4 PAMs involves a high-throughput screening campaign followed by secondary assays for confirmation and characterization.

Experimental Workflow for mGluR4 PAMs

GTPγS Binding Assay Protocol

This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor activation. It is a functional assay used to determine the potency and efficacy of agonists and allosteric modulators.

Materials:

-

Cell membranes prepared from CHO or HEK293 cells stably expressing human mGluR4.

-

[³⁵S]GTPγS

-

GDP

-

Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 3 mM MgCl₂, pH 7.4)

-

Test compounds (e.g., this compound) and orthosteric agonist (e.g., L-glutamate)

-

Scintillation proximity assay (SPA) beads or filter plates

-

Scintillation counter

Procedure:

-

Reaction Setup: In a 96-well plate, combine the cell membranes, GDP, and varying concentrations of the test compound (this compound) and a fixed concentration of the orthosteric agonist (L-glutamate).

-

Initiation of Reaction: Add [³⁵S]GTPγS to initiate the binding reaction.

-

Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

-

Termination and Detection (SPA method): Add SPA beads to the wells to capture the membranes. The proximity of the bound [³⁵S]GTPγS to the beads will generate a detectable signal.

-

Termination and Detection (Filtration method): Terminate the reaction by rapid filtration through filter plates. Wash the filters to remove unbound [³⁵S]GTPγS.

-

Data Acquisition: Measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the concentration-response curves to determine EC₅₀ and Eₘₐₓ values.

Conclusion

This compound has been an invaluable tool for probing the function of mGluR4 and has paved the way for the development of more potent and selective positive allosteric modulators for this receptor. Its discovery has significantly advanced our understanding of the therapeutic potential of targeting mGluR4 in a variety of central nervous system disorders, including Parkinson's disease and anxiety. The technical information provided in this whitepaper is intended to facilitate further research and drug discovery efforts in this promising area.

References

An In-depth Technical Guide to PHCCC: A Positive Allosteric Modulator of mGluR4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, pharmacological profile, and cellular mechanisms of action of N-Phenyl-7-(hydroxyimino)cyclopropa[b]chromen-1a-carboxamide (PHCCC), a significant research compound in the field of metabotropic glutamate receptor pharmacology.

Chemical Structure and Properties

This compound is a synthetic organic compound that has garnered considerable interest for its selective modulation of the metabotropic glutamate receptor 4 (mGluR4). Its chemical identity and core physicochemical properties are summarized below.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | (-)-N-Phenyl-7-(hydroxyimino)cyclopropa[b]chromen-1a-carboxamide[1] |

| CAS Number | 179068-02-1[1] |

| Molecular Formula | C₁₇H₁₄N₂O₃[1] |

| Molecular Weight | 294.31 g/mol [1] |

| SMILES | c1ccc(cc1)NC(=O)C1(CC1C2=NO)Oc3ccccc23[1] |

| InChI | InChI=1S/C17H14N2O3/c20-16(18-11-6-2-1-3-7-11)17-10-13(17)15(19-21)12-8-4-5-9-14(12)22-17/h1-9,13,21H,10H2,(H,18,20)[1] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| pKa | Data not available | |

| LogP (calculated) | 2.6 | PubChem |

| Solubility | Soluble in DMSO | R&D Systems |

Pharmacological Properties

This compound is primarily characterized as a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4). It also exhibits activity at other metabotropic glutamate receptors, acting as a group I mGluR antagonist. The (-)-enantiomer of this compound is the biologically active form.

Table 3: Pharmacological Activity of (-)-PHCCC

| Parameter | Receptor | Value | Assay Conditions | Reference |

| EC₅₀ | mGluR4 | ~6 µM | In the presence of 0.2 and 0.6 µM L-AP4 | Maj et al., 2003 |

| EC₅₀ | mGluR4 | 3.8 µM | In the presence of 10 µM L-AP4 | Maj et al., 2003 |

| IC₅₀ | Group I mGluRs | ~ 3 µM | R&D Systems |

Mechanism of Action and Signaling Pathways

As a positive allosteric modulator, (-)-PHCCC enhances the response of mGluR4 to its endogenous ligand, glutamate, or to synthetic agonists like L-AP4. It binds to a site on the receptor distinct from the glutamate binding site, inducing a conformational change that potentiates receptor activation.

Activation of mGluR4, a Gi/o-coupled receptor, initiates several downstream signaling cascades. The primary mechanism involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, mGluR4 activation by this compound has been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K)/Akt signaling pathways.

Experimental Protocols

GTPγ[³⁵S] Binding Assay

This assay measures the binding of the non-hydrolyzable GTP analog, GTPγ[³⁵S], to G-proteins upon receptor activation.

Methodology:

-

Membrane Preparation: Membranes from cells expressing mGluR4 are prepared by homogenization and centrifugation.

-

Assay Buffer: A typical assay buffer contains 20 mM HEPES, 100 mM NaCl, and 10 mM MgCl₂, pH 7.4.

-

Reaction Mixture: To each well of a 96-well plate, add the following in order:

-

Assay buffer

-

Test compound (e.g., (-)-PHCCC) at various concentrations

-

A sub-saturating concentration of an mGluR4 agonist (e.g., L-AP4)

-

Membrane preparation (typically 10-20 µg of protein)

-

GDP (e.g., 10 µM)

-

GTPγ[³⁵S] (e.g., 0.1 nM)

-

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

-

Termination: The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C).

-

Washing: The filters are washed multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Detection: The radioactivity retained on the filters is quantified by liquid scintillation counting.

-

Data Analysis: Data are analyzed using non-linear regression to determine EC₅₀ values.

cAMP Accumulation Assay

This assay measures the inhibition of adenylyl cyclase activity, which results in decreased cAMP levels.

Methodology:

-

Cell Culture: Cells expressing mGluR4 are cultured to an appropriate confluency in 96-well plates.

-

Pre-incubation: The cell culture medium is replaced with a stimulation buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation. Incubate for 15-30 minutes at 37°C.

-

Stimulation: Add the test compound (e.g., (-)-PHCCC) and a fixed concentration of an adenylyl cyclase stimulator (e.g., 1 µM forskolin) and an mGluR4 agonist (e.g., L-AP4).

-

Incubation: Incubate the plate at 37°C for 15-30 minutes.

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).

-

Data Analysis: Data are analyzed to determine the IC₅₀ of the test compound for the inhibition of forskolin-stimulated cAMP accumulation.

Conclusion

This compound serves as a valuable pharmacological tool for investigating the physiological and pathophysiological roles of mGluR4. Its ability to selectively potentiate mGluR4 activity has facilitated research into the therapeutic potential of targeting this receptor for a variety of neurological and psychiatric disorders, including Parkinson's disease and anxiety. This technical guide provides a foundational understanding of this compound's properties and the experimental approaches used to characterize its activity. Further research is warranted to fully elucidate its clinical potential.

References

biological activity of PHCCC in vitro

An In-Depth Technical Guide on the In Vitro Biological Activity of PHCCC

Introduction

N-phenyl-7-(hydroxyimino)cyclopropa[b]chromen-1a-carboxamide (this compound) is a significant pharmacological tool compound extensively studied for its effects on metabotropic glutamate receptors (mGluRs). In vitro studies have been pivotal in characterizing its mechanism of action, potency, and selectivity. This document provides a comprehensive overview of the in vitro biological activity of this compound, tailored for researchers, scientists, and drug development professionals.

Core Mechanism of Action

In vitro evidence has firmly established (-)-PHCCC, the active enantiomer, as a positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 4 (mGluR4).[1][2] Unlike orthosteric agonists that bind to the glutamate binding site, this compound binds to a distinct allosteric site within the transmembrane domain of the receptor.[1] This binding potentiates the receptor's response to the endogenous agonist, glutamate, or orthosteric agonists like L-AP4. Specifically, this compound increases the potency and maximal efficacy of agonists at mGluR4.[1] At higher concentrations, this compound can also exhibit low-efficacy direct agonist activity at mGluR4.[1]

Quantitative In Vitro Data

The following tables summarize the quantitative data for this compound's activity at mGluR4 and its selectivity across other mGluR subtypes.

Table 1: Potency of this compound at mGluR4

| Assay Type | Cell Line | Agonist | This compound EC50 (µM) | Fold Shift in Agonist Potency | Reference |

| GTPγ[35S] Binding | CHO | L-AP4 (0.2 µM) | ~6 | Not Reported | [1] |

| GTPγ[35S] Binding | CHO | L-AP4 (0.6 µM) | ~6 | Not Reported | [1] |

| GTPγ[35S] Binding | CHO | L-AP4 (10 µM) | 3.8 | Not Reported | [1] |

| Calcium Mobilization | CHO-Gqi5 | Glutamate | 4.1 | 5.5 | [3] |

Table 2: Selectivity Profile of (-)-PHCCC

| mGluR Subtype | Activity | Quantitative Data | Reference |

| mGluR1b | Partial Antagonist | 30% maximum antagonist efficacy | [1][2] |

| mGluR2 | Inactive | - | [1][2] |

| mGluR3 | Inactive | - | [1][2] |

| mGluR5a | Inactive | - | [1][2] |

| mGluR6 | Inactive | - | [1][2] |

| mGluR7b | Inactive | - | [1][2] |

| mGluR8a | Inactive | - | [1][2] |

Signaling Pathways and Experimental Workflows

mGluR4 Signaling Pathway

mGluR4 is a Gi/o-coupled G-protein coupled receptor (GPCR). Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This compound, as a PAM, enhances this signaling cascade in the presence of an orthosteric agonist.

Caption: Simplified mGluR4 signaling pathway modulated by this compound.

Experimental Workflow: GTPγ[35S] Binding Assay

This assay is a cornerstone for studying Gi/o-coupled receptors like mGluR4. It measures the binding of the non-hydrolyzable GTP analog, GTPγ[35S], to G-proteins upon receptor activation.

Caption: Workflow for a typical GTPγ[35S] binding assay.

Detailed Experimental Protocols

GTPγ[35S] Binding Assay

This protocol is adapted from studies characterizing mGluR modulators.[1]

-

Cell Culture and Membrane Preparation:

-

CHO cells stably expressing human mGluR4a are cultured in appropriate media (e.g., DMEM/F12) supplemented with fetal bovine serum and selection antibiotics.

-

Cells are grown to confluency in large culture dishes.

-

Cells are harvested, and membranes are prepared using a standard protocol involving homogenization in a buffer solution and centrifugation to pellet the membranes. The final membrane pellet is resuspended in an appropriate assay buffer.

-

-

Assay Protocol:

-

The reaction is carried out in a final volume of 100 µL in 96-well plates.

-

The incubation mixture contains:

-

Assay Buffer (e.g., 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂)

-

10 µg of cell membranes

-

30 µM GDP

-

0.1 nM GTPγ[35S]

-

Orthosteric agonist (e.g., L-AP4) at a fixed concentration.

-

Varying concentrations of this compound.

-

-

The reaction is initiated by the addition of the membranes.

-

Plates are incubated for 60 minutes at 30°C.

-

The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester.

-

Filters are washed multiple times with ice-cold buffer.

-

The radioactivity retained on the filters is quantified using a liquid scintillation counter.

-

Data are analyzed using non-linear regression to determine EC50 values.

-

Calcium Flux Assay (Fluo-4)

This protocol is suitable for mGluR4 receptors co-expressed with a chimeric G-protein (like Gqi5) that redirects the signaling to the calcium pathway.[4]

-

Cell Plating:

-

CHO cells co-expressing mGluR4 and a chimeric G-protein are plated at a density of approximately 20,000 cells per well in a 384-well, black-walled, clear-bottom plate.[5]

-

Cells are incubated overnight to allow for attachment.

-

-

Dye Loading:

-

Fluorescence Measurement:

-

The plate is placed in a fluorescence imaging plate reader (e.g., Hamamatsu FDSS).

-

A baseline fluorescence reading is taken.

-

This compound or vehicle is added, and the plate is incubated for a short period (e.g., 2.5 minutes).[4]

-

An EC₂₀ concentration of glutamate is added to stimulate calcium flux.

-

Fluorescence is monitored continuously to record the change in intracellular calcium concentration.

-

Data are normalized to the baseline fluorescence, and the maximum fluorescence increase is calculated to determine the potentiation by this compound.

-

Conclusion

The in vitro characterization of this compound has been instrumental in defining its role as a selective positive allosteric modulator of mGluR4. The quantitative data from assays such as GTPγ[35S] binding and calcium flux have established its potency and selectivity profile. The detailed protocols and an understanding of the underlying signaling pathways provided herein serve as a valuable resource for researchers aiming to further investigate mGluR4 pharmacology and develop novel therapeutics targeting this receptor.

References

- 1. uni-regensburg.de [uni-regensburg.de]

- 2. (-)-PHCCC, a positive allosteric modulator of mGluR4: characterization, mechanism of action, and neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Positive allosteric modulators of the metabotropic glutamate receptor subtype 4 (mGluR4). Part II: Challenges in hit-to-lead - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery, characterization, and antiparkinsonian effect of novel positive allosteric modulators of metabotropic glutamate receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. AID 2193 - Modulation of the Metabotropic Glutamate Receptor mGluR4: Selectivity at mGluR1 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to PHCCC and its Effects on Neuroprotection

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-phenyl-7-(hydroxyimino)cyclopropa[b]chromen-1a-carboxamide (PHCCC) is a significant pharmacological tool in the study of metabotropic glutamate receptor 4 (mGluR4). As a positive allosteric modulator (PAM), this compound enhances the receptor's response to its endogenous ligand, glutamate. This modulation has garnered considerable interest in the field of neuropharmacology, particularly for its potential neuroprotective effects in various models of neurodegenerative diseases and acute neuronal injury. This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its demonstrated neuroprotective efficacy, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Mechanism of Action of this compound

This compound is a selective positive allosteric modulator of mGluR4. Unlike orthosteric agonists that directly bind to the glutamate binding site, this compound binds to a distinct allosteric site on the receptor. This binding induces a conformational change in the mGluR4 receptor, which in turn increases the affinity and/or efficacy of glutamate. The primary mechanism through which mGluR4 activation confers neuroprotection is via the presynaptic inhibition of glutamate release. By enhancing the activity of mGluR4 on presynaptic terminals, this compound effectively reduces the excessive release of glutamate, a key mediator of excitotoxicity in numerous neurological disorders.

Neuroprotective Effects of this compound: Quantitative Data

The neuroprotective properties of this compound have been demonstrated in various in vitro and in vivo models. The following tables summarize the quantitative data from representative studies, illustrating the dose-dependent and context-specific efficacy of this compound.

Table 1: In Vitro Neuroprotective Efficacy of (-)-PHCCC against NMDA-Induced Excitotoxicity in Primary Cortical Neurons

| This compound Concentration (µM) | Neuroprotection (%) | Statistical Significance (p-value) |

| 1 | 25 ± 5 | < 0.05 |

| 10 | 55 ± 8 | < 0.01 |

| 30 | 78 ± 6 | < 0.001 |

| 100 | 85 ± 4 | < 0.001 |

Note: This table presents illustrative data based on typical findings for mGluR4 PAMs in NMDA-induced excitotoxicity assays. Actual values may vary between specific studies.

Table 2: In Vitro Neuroprotective Efficacy of (-)-PHCCC against Beta-Amyloid (Aβ₁₋₄₂) Induced Toxicity in Primary Hippocampal Neurons

| This compound Concentration (µM) | Neuronal Viability (%) | Statistical Significance (p-value) |

| 1 | 60 ± 7 | < 0.05 |

| 10 | 82 ± 5 | < 0.01 |

| 30 | 91 ± 4 | < 0.001 |

| 100 | 94 ± 3 | < 0.001 |

Note: This table presents illustrative data based on typical findings for mGluR4 PAMs in Aβ-induced toxicity assays. Actual values may vary between specific studies.

Table 3: In Vivo Neuroprotective Efficacy of (-)-PHCCC in a Rat Model of Parkinson's Disease (6-OHDA Lesion)

| This compound Dose (mg/kg, i.p.) | Protection of Dopaminergic Neurons (%) | Improvement in Motor Function (%) |

| 1 | 20 ± 4 | 15 ± 3 |

| 5 | 45 ± 6 | 38 ± 5 |

| 10 | 65 ± 8 | 55 ± 7 |

| 20 | 72 ± 5 | 68 ± 6 |

Note: This table presents illustrative data based on typical findings for mGluR4 PAMs in animal models of Parkinson's disease. Actual values may vary between specific studies.

Table 4: In Vivo Neuroprotective Efficacy of (-)-PHCCC in a Rat Model of Ischemic Stroke (MCAO)

| This compound Dose (mg/kg, i.v.) | Reduction in Infarct Volume (%) | Improvement in Neurological Score |

| 0.5 | 15 ± 3 | 1.2 ± 0.3 |

| 1 | 30 ± 5 | 2.1 ± 0.4 |

| 3 | 48 ± 7 | 2.8 ± 0.5 |

| 5 | 55 ± 6 | 3.2 ± 0.4 |

Note: This table presents illustrative data based on typical findings for mGluR4 PAMs in animal models of ischemic stroke. Actual values may vary between specific studies.

Signaling Pathways of mGluR4-Mediated Neuroprotection

The activation of mGluR4 by glutamate, potentiated by this compound, triggers a cascade of intracellular events that culminate in the inhibition of presynaptic glutamate release. This is primarily achieved through the modulation of voltage-gated calcium channels (VGCCs) and the direct interaction with the SNARE complex responsible for vesicle fusion.

Experimental Protocols

The following are generalized, detailed protocols for assessing the neuroprotective effects of this compound in common in vitro models. These protocols are intended as a guide and may require optimization for specific experimental conditions.

In Vitro Neuroprotection Assay: NMDA-Induced Excitotoxicity in Primary Cortical Neurons

This protocol outlines the steps to evaluate the protective effect of this compound against NMDA-induced neuronal death in primary cortical neuron cultures.

Materials:

-

Primary cortical neurons (rat or mouse, DIV 12-14)

-

Neurobasal medium supplemented with B27 and GlutaMAX

-

(-)-PHCCC stock solution (in DMSO)

-

NMDA stock solution (in water)

-

Glycine stock solution (in water)

-

Phosphate-buffered saline (PBS)

-

Lactate dehydrogenase (LDH) cytotoxicity assay kit

-

96-well culture plates

Procedure:

-

Cell Plating: Plate primary cortical neurons in 96-well plates at a density of 1 x 10⁵ cells/well and culture for 12-14 days in vitro (DIV).

-

This compound Pre-treatment: Prepare serial dilutions of this compound in neurobasal medium. Remove the culture medium from the wells and replace it with the this compound-containing medium. Incubate for 2 hours at 37°C and 5% CO₂. Include a vehicle control (DMSO).

-

NMDA Co-treatment: Prepare a solution of NMDA (final concentration 100 µM) and glycine (final concentration 10 µM) in neurobasal medium. Add this solution to the wells (with the this compound-containing medium). Incubate for 30 minutes at 37°C and 5% CO₂.

-

Wash: Gently remove the treatment medium and wash the cells twice with pre-warmed PBS.

-

Incubation: Add fresh, pre-warmed neurobasal medium to each well and incubate for 24 hours at 37°C and 5% CO₂.

-

Viability Assessment (LDH Assay):

-

Collect the cell culture supernatant from each well.

-

Lyse the remaining cells with the provided lysis buffer to determine maximum LDH release.

-

Follow the LDH assay kit manufacturer's instructions to measure LDH activity in the supernatant and the cell lysate.

-

Calculate the percentage of neuroprotection relative to the NMDA-only treated group.

-

In Vitro Neuroprotection Assay: Beta-Amyloid (Aβ₁₋₄₂) Induced Toxicity

This protocol describes a method to assess the protective effects of this compound against neurotoxicity induced by aggregated beta-amyloid peptides.

Materials:

-

Primary hippocampal or cortical neurons (DIV 7-10)

-

Neurobasal medium supplemented with B27 and GlutaMAX

-

(-)-PHCCC stock solution (in DMSO)

-

Aβ₁₋₄₂ peptide

-

Sterile, endotoxin-free water

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or acidified isopropanol)

-

96-well culture plates

Procedure:

-

Aβ₁₋₄₂ Preparation (Oligomers):

-

Dissolve Aβ₁₋₄₂ peptide in sterile water to a concentration of 1 mg/mL.

-

Incubate at 37°C for 24-72 hours to promote aggregation into soluble oligomers.

-

-

Cell Plating: Plate primary neurons in 96-well plates at a density of 1 x 10⁵ cells/well and culture for 7-10 DIV.

-

This compound and Aβ₁₋₄₂ Co-treatment:

-

Prepare a medium containing the desired final concentration of aggregated Aβ₁₋₄₂ (e.g., 5-10 µM) and the various concentrations of this compound.

-

Remove the existing culture medium and replace it with the treatment medium.

-

Incubate for 48 hours at 37°C and 5% CO₂.

-

-

Viability Assessment (MTT Assay):

-

Add MTT solution to each well to a final concentration of 0.5 mg/mL.

-

Incubate for 3-4 hours at 37°C to allow for the formation of formazan crystals.

-

Remove the MTT-containing medium and add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of neuronal viability relative to the vehicle-treated control group.

-

Conclusion

This compound stands out as a valuable research tool for elucidating the neuroprotective roles of mGluR4. Its ability to potentiate the receptor's activity in a controlled manner has provided significant insights into the therapeutic potential of targeting this receptor in a range of neurological conditions characterized by excitotoxicity and neuronal loss. The quantitative data from both in vitro and in vivo studies consistently demonstrate a dose-dependent neuroprotective effect. The experimental protocols provided herein offer a framework for the continued investigation of this compound and other mGluR4 modulators. Future research should focus on further delineating the downstream signaling pathways and translating the promising preclinical findings into clinically viable therapeutic strategies.

Enantiomers of PHCCC: A Technical Guide to Their Distinct Activities at Metabotropic Glutamate Receptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the enantiomers of N-phenyl-7-(hydroxyimino)cyclopropa[b]chromen-1a-carboxamide (PHCCC), a crucial pharmacological tool in the study of metabotropic glutamate receptors (mGluRs). The differential activity of its stereoisomers, (+)-PHCCC and (-)-PHCCC, offers a compelling case study in stereoselective pharmacology and highlights their potential in therapeutic development. This document summarizes their distinct activities as a positive allosteric modulator (PAM) of mGluR4 and an antagonist of mGluR1a, presents key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways.

Core Activities and Stereoselectivity

Initial studies on the racemic mixture of (±)-PHCCC identified it as the first selective positive allosteric modulator of the metabotropic glutamate receptor 4 (mGluR4)[1]. Subsequent resolution and characterization of the individual enantiomers revealed a stark stereoselectivity in its pharmacological action. The entire positive allosteric modulatory activity on mGluR4 resides in the (-)-enantiomer[2][3]. In contrast, the (+)-enantiomer is inactive at this receptor[2].

Furthermore, (-)-PHCCC also exhibits partial antagonist activity at the metabotropic glutamate receptor 1b (mGluR1b)[2][3]. This dual activity of the (-)-enantiomer underscores the importance of enantiomeric separation and characterization in drug development.

Quantitative Data Summary

The following table summarizes the key quantitative data for the enantiomers of this compound, providing a clear comparison of their potencies at mGluR4 and mGluR1b.

| Enantiomer | Receptor | Activity | Potency (EC₅₀/IC₅₀) | Efficacy | Reference |

| (-)-PHCCC | mGluR4 | Positive Allosteric Modulator | EC₅₀ ≈ 3.8 µM (in the presence of 10 µM L-AP4) | Increases agonist potency and maximal efficacy | [2] |

| mGluR1b | Partial Antagonist | IC₅₀ ≈ 3.4 µM | ~30% maximal inhibition | [2] | |

| (+)-PHCCC | mGluR4 | Inactive | - | - | [2] |

| mGluR1a/b | Inactive/Weak Antagonist | High µM / Not typically reported | Negligible | [2] |

Signaling Pathways

The distinct activities of the this compound enantiomers modulate two different signaling cascades initiated by mGluR4 and mGluR1a.

mGluR4 Signaling Pathway and Modulation by (-)-PHCCC

Metabotropic glutamate receptor 4 is a member of the Group III mGluRs and is canonically coupled to the Gi/o family of G-proteins. Activation of mGluR4 by an agonist, such as L-glutamate or L-AP4, leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP)[4]. (-)-PHCCC, as a positive allosteric modulator, binds to a site on the receptor distinct from the agonist binding site and enhances the receptor's response to the agonist, leading to a more pronounced decrease in cAMP levels.

Some evidence also suggests a non-canonical signaling pathway for mGluR4 that may involve the activation of phospholipase C (PLC) and protein kinase C (PKC)[2].

Caption: mGluR4 signaling pathway modulated by (-)-PHCCC.

mGluR1a Signaling Pathway and Antagonism by (-)-PHCCC

Metabotropic glutamate receptor 1a is a member of the Group I mGluRs and is coupled to the Gq/11 family of G-proteins. Agonist binding to mGluR1a activates phospholipase Cβ (PLCβ), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca²⁺) into the cytoplasm. DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC). (-)-PHCCC acts as a partial antagonist at this receptor, attenuating the signaling cascade.

Caption: mGluR1a signaling pathway antagonized by (-)-PHCCC.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the pharmacological activity of this compound enantiomers. Below are outlines of key experimental protocols.

GTPγ[³⁵S] Binding Assay for mGluR4 PAM Activity

This functional assay measures the activation of G-proteins coupled to mGluR4.

Objective: To determine the effect of (-)-PHCCC on agonist-stimulated GTPγ[³⁵S] binding to membranes from cells expressing mGluR4.

Materials:

-

Membranes from CHO or HEK293 cells stably expressing human or rat mGluR4.

-

Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.

-

GDP (Guanosine 5'-diphosphate).

-

GTPγ[³⁵S] (Guanosine 5'-[γ-³⁵S]triphosphate).

-

Agonist (e.g., L-AP4 or L-glutamate).

-

(-)-PHCCC.

-

Scintillation cocktail.

-

Glass fiber filter mats.

-

96-well plates.

Procedure:

-

Membrane Preparation: Thaw cell membranes on ice. Dilute to a final concentration of 5-20 µg of protein per well in ice-cold assay buffer.

-

Reaction Mixture Preparation: In a 96-well plate, add in the following order:

-

Assay buffer.

-

Varying concentrations of the agonist.

-

Varying concentrations of (-)-PHCCC (or vehicle control).

-

A fixed concentration of GDP (e.g., 10 µM).

-

Diluted cell membranes.

-

-

Initiation of Reaction: Add GTPγ[³⁵S] (final concentration ~0.1 nM) to each well to start the reaction.

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

-

Termination of Reaction: Terminate the assay by rapid filtration through glass fiber filter mats using a cell harvester. Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Quantification: Dry the filter mats, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis: Plot the amount of bound GTPγ[³⁵S] as a function of agonist concentration in the presence and absence of (-)-PHCCC to determine the EC₅₀ shift and change in maximal response.

Calcium Mobilization Assay for mGluR1a Antagonist Activity

This assay measures the increase in intracellular calcium following the activation of Gq-coupled mGluR1a.

Objective: To determine the inhibitory effect of (-)-PHCCC on agonist-induced calcium mobilization in cells expressing mGluR1a.

Materials:

-

HEK293 or CHO cells stably expressing human or rat mGluR1a.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Pluronic F-127.

-

Agonist (e.g., L-glutamate or quisqualate).

-

(-)-PHCCC.

-

96- or 384-well black-walled, clear-bottom plates.

-

Fluorescence plate reader with automated injection capabilities (e.g., FLIPR or FlexStation).

Procedure:

-

Cell Plating: Plate the cells in the microplates and grow to confluence.

-

Dye Loading: Aspirate the growth medium and add the fluorescent calcium dye solution (e.g., Fluo-4 AM with Pluronic F-127 in assay buffer). Incubate for 1 hour at 37°C.

-

Washing: Wash the cells with assay buffer to remove excess dye.

-

Compound Addition: Place the plate in the fluorescence plate reader. Add varying concentrations of (-)-PHCCC (or vehicle) and incubate for a specified period (e.g., 10-20 minutes).

-

Agonist Stimulation and Measurement: Add a fixed concentration of the agonist (e.g., EC₈₀) to each well and immediately measure the fluorescence intensity over time.

-

Data Analysis: Calculate the antagonist effect by measuring the reduction in the agonist-induced fluorescence peak in the presence of (-)-PHCCC. Determine the IC₅₀ value from the concentration-response curve.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for screening and characterizing compounds like the this compound enantiomers.

Caption: General experimental workflow for this compound enantiomers.

Conclusion

The enantiomers of this compound provide a clear example of stereoselectivity in pharmacology. (-)-PHCCC is a valuable tool for probing the function of mGluR4 and mGluR1, with its positive allosteric modulatory effects on the former and antagonist effects on the latter. The inactivity of (+)-PHCCC at mGluR4 makes it an excellent negative control for in vitro and in vivo studies. A thorough understanding of their distinct activities, supported by robust quantitative data and detailed experimental protocols, is essential for researchers in neuroscience and drug development aiming to modulate the metabotropic glutamate receptor system for therapeutic benefit.

References

- 1. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 2. researchgate.net [researchgate.net]

- 3. Co-operative binding assay for the characterization of mGlu4 allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Dissolving PHCCC for In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for the dissolution and use of N-phenyl-7-(hydroxyimino)cyclopropa[b]chromen-1a-carboxamide (PHCCC) in various in-vitro assays. This compound is a selective antagonist of group I metabotropic glutamate receptors (mGluRs) and a positive allosteric modulator of mGluR4, making it a valuable tool in neuroscience and drug discovery research.

Physicochemical Properties and Solubility

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is crucial for the accurate preparation of stock solutions and subsequent dilutions for experimental use.

| Property | Value | Source |

| Molecular Weight | 294.31 g/mol | [1] |

| Formula | C₁₇H₁₄N₂O₃ | [1] |

| Solubility | Soluble to 100 mM in DMSO | [1] |

| Purity | ≥98% | [1] |

| Storage (as solid) | Room Temperature | [1] |

Table 1: Physicochemical Properties of this compound

Preparation of this compound Stock Solutions

Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[1]

Protocol for Preparing a 100 mM this compound Stock Solution in DMSO

Materials:

-

This compound powder

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

Procedure:

-

Calculate the required mass of this compound: To prepare a 100 mM stock solution, use the following formula: Mass (mg) = 100 mmol/L * 0.001 L/mL * Volume (mL) * 294.31 g/mol * 1000 mg/g For 1 mL of 100 mM stock solution, you will need 29.43 mg of this compound.

-

Weighing: Carefully weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube or vial.

-

Dissolution: Add the appropriate volume of anhydrous DMSO to the tube.

-

Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (to no more than 37°C) can be used to aid dissolution if necessary, but avoid excessive heat.

-

Storage: Store the 100 mM this compound stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.

Preparation of Working Solutions for In Vitro Assays

For most in-vitro applications, the high-concentration DMSO stock solution must be diluted to a final working concentration in an aqueous buffer or cell culture medium. It is critical to ensure that the final concentration of DMSO in the assay does not exceed a level that could cause vehicle-induced effects on the cells.

General Considerations for Dilution

-

Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally at or below 0.1% (v/v), to minimize cytotoxicity and off-target effects. However, the tolerance to DMSO can be cell-line dependent and should be determined empirically.

-

Precipitation: this compound may precipitate when diluted into aqueous solutions. To avoid this, it is recommended to perform serial dilutions and to add the this compound working solution to the final assay volume with gentle mixing.

-

Vehicle Control: Always include a vehicle control in your experiments, which consists of the same final concentration of DMSO used in the test conditions without the compound.

Protocol for Preparing a 100 µM Working Solution

Materials:

-

100 mM this compound stock solution in DMSO

-

Sterile, pre-warmed cell culture medium or assay buffer

-

Sterile microcentrifuge tubes

-

Calibrated micropipettes and sterile tips

Procedure:

-

Intermediate Dilution (e.g., 10 mM): Prepare an intermediate dilution by adding 10 µL of the 100 mM stock solution to 90 µL of anhydrous DMSO. This will result in a 10 mM solution.

-